4-Phenoxypyridine-2-carboxylic acid hydrochloride
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
The structural identification of this compound reveals a complex molecular architecture that combines multiple functional groups within a single framework. According to chemical database records, the compound possesses the International Union of Pure and Applied Chemistry name "4-phenoxy-2-pyridinecarboxylic acid hydrochloride". The molecular formula C₁₂H₁₀ClNO₃ indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 251.67 grams per mole.
The structural analysis reveals several key components that define the compound's chemical behavior. The pyridine ring serves as the central heterocyclic core, with nitrogen occupying the 1-position according to standard numbering conventions. The phenoxy group (-O-C₆H₅) attachment at the 4-position introduces aromatic character and influences the electronic distribution throughout the molecule. The carboxylic acid functionality (-COOH) at the 2-position provides acidic properties and serves as a potential site for further chemical modifications.
The International Chemical Identifier representation provides additional structural clarity: "1S/C12H9NO3.ClH/c14-12(15)11-8-10(6-7-13-11)16-9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H". This standardized notation enables precise communication of the molecular structure across different chemical databases and research platforms. The International Chemical Identifier Key "XHXKICBAWPUOEV-UHFFFAOYSA-N" serves as a unique identifier for this specific compound.
The free acid form of the compound, without the hydrochloride salt, exhibits slightly different molecular parameters. Research data indicates that 4-phenoxypyridine-2-carboxylic acid has the molecular formula C₁₂H₉NO₃ with a molecular weight of 215.20 grams per mole. The Simplified Molecular-Input Line-Entry System notation "C1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)O" describes the connectivity pattern for the free acid form. These structural variations between the free acid and hydrochloride salt forms demonstrate the importance of precise chemical identification in research and development applications.
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry, which encompasses compounds like this compound, traces its origins to the early 19th century when organic chemistry began emerging as a distinct scientific discipline. The foundational work in this field commenced in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest documented preparations of a heterocyclic compound. This pioneering achievement established the groundwork for subsequent investigations into nitrogen-containing ring systems.
The discovery of pyridine itself represents a crucial milestone in heterocyclic chemistry development. Thomas Anderson, a Scottish scientist, first documented the isolation of pyridine in 1849 from the oil obtained through high-temperature heating of animal bones. Anderson described this colorless liquid with its characteristic unpleasant odor as highly soluble in water and readily soluble in concentrated acids and salts upon heating. The name "pyridine" derives from the Greek word "pyr" meaning fire, reflecting both its discovery method and flammable nature.
The structural elucidation of pyridine required several decades of additional research following its initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed that pyridine's structure derives from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This fundamental understanding was later confirmed through experimental verification when pyridine underwent reduction to piperidine using sodium in ethanol, providing concrete evidence for the proposed ring structure.
| Year | Development | Scientist | Significance |
|---|---|---|---|
| 1818 | Alloxan isolation from uric acid | Brugnatelli | First heterocyclic compound preparation |
| 1832 | Furfural production from starch | Dobereiner | Early oxygen heterocycle synthesis |
| 1849 | Pyridine discovery | Thomas Anderson | Foundation of pyridine chemistry |
| 1869-1871 | Pyridine structure elucidation | Körner and Dewar | Theoretical framework establishment |
| 1876 | First pyridine synthesis | William Ramsay | Synthetic methodology development |
| 1881 | Hantzsch pyridine synthesis | Arthur Rudolf Hantzsch | Major synthetic breakthrough |
The development of synthetic methodologies for pyridine derivatives accelerated significantly during the late 19th and early 20th centuries. Arthur Rudolf Hantzsch introduced the first major synthesis of pyridine derivatives in 1881, employing a reaction mixture of beta-keto acid, aldehyde, and ammonia or its salt. This methodology, known as the Hantzsch pyridine synthesis, typically produces a double hydrogenated pyridine intermediate that requires subsequent oxidation to yield the corresponding pyridine derivative. The Hantzsch method demonstrated that asymmetrically substituted pyridine derivatives could be produced systematically, opening new avenues for chemical modification and functionalization.
The industrial significance of pyridine chemistry expanded dramatically with Aleksei Chichibabin's invention of an efficient pyridine synthesis reaction in 1924. This breakthrough method utilized inexpensive reagents and provided a foundation for large-scale pyridine production, enabling widespread application in pharmaceutical and industrial contexts. The Chichibabin synthesis involves condensation reactions of aldehydes, ketones, and alpha,beta-unsaturated carbonyl compounds in ammonia or ammonia derivatives, achieving yields that supported commercial viability despite typically modest conversion rates of approximately 30%.
Modern developments in heterocyclic chemistry have introduced sophisticated synthetic approaches for preparing complex pyridine derivatives like this compound. Contemporary research has demonstrated palladium-catalyzed methodologies for constructing phenoxypyridine structures through dual carbon-hydrogen activation processes. These advanced synthetic strategies enable regioselective formation of carbon-carbon and carbon-oxygen bonds, facilitating access to highly substituted pyridine derivatives with precise control over substitution patterns and stereochemical outcomes.
The evolution of heterocyclic chemistry has established pyridine derivatives as essential components in pharmaceutical development, with the pyridine nucleus appearing in approximately 7000 existing drug candidates. This remarkable prevalence reflects the unique chemical properties conferred by the nitrogen heteroatom, including hydrogen bonding capability, basicity, and polarity that enhance pharmacokinetic properties. Essential pharmaceuticals containing pyridine cores include esomeprazole for proton pump inhibition, amlodipine for calcium channel blocking, imatinib for kinase inhibition, and atazanavir for antiviral activity.
Properties
IUPAC Name |
4-phenoxypyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3.ClH/c14-12(15)11-8-10(6-7-13-11)16-9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXKICBAWPUOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375473-11-2 | |
| Record name | 4-phenoxypyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis generally follows these key steps:
- Formation of 4-phenoxypyridine intermediates via nucleophilic aromatic substitution or Ullmann-type etherification reactions.
- Introduction of carboxylic acid functionality through hydrolysis or oxidation of nitrile or ester precursors.
- Conversion to hydrochloride salt by treatment with hydrogen chloride or hydrobromic acid.
Stepwise Preparation Methodology
Synthesis of 4-Phenoxypyridine Precursors
The phenoxy group is introduced by reacting a halogenated pyridine derivative (e.g., 4-bromopyridine or 5-bromo-3-methoxypyridine-2-carbonitrile) with a substituted phenol (ArOH) using an Ullmann ether synthesis. This involves a copper catalyst, a suitable ligand, and heating under nitrogen atmosphere to form the ether intermediate (4-phenoxypyridine derivative).
Example conditions: Mixing the halopyridine intermediate with phenol and a ligand in a solvent, heating at 120 °C overnight under nitrogen protection.
Conversion of Nitrile to Carboxylic Acid
The nitrile group on the pyridine ring is hydrolyzed to the corresponding carboxylic acid by refluxing with hydrobromic acid (HBr) in glacial acetic acid at elevated temperatures (around 120 °C) for several hours (e.g., 8 hours). Cooling and standing allow precipitation of the carboxylic acid derivative.
This step yields 4-phenoxypyridine-2-carboxylic acid as a solid, often isolated by filtration and drying under reduced pressure.
Formation of Hydrochloride Salt
- The free acid can be converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, resulting in the hydrochloride salt of 4-phenoxypyridine-2-carboxylic acid.
Detailed Reaction Conditions and Yields
Mechanistic Insights and Catalysis
The Ullmann ether synthesis mechanism involves copper-catalyzed nucleophilic aromatic substitution where the phenol oxygen attacks the aryl halide facilitated by the catalyst and ligand system. This step is critical for the selective formation of the phenoxy substituent on the pyridine ring.
Hydrolysis of nitrile to carboxylic acid proceeds via acid-catalyzed hydration, where the nitrile is converted to an amide intermediate before further hydrolysis to the acid. The use of hydrobromic acid in glacial acetic acid provides a strong acidic environment and high temperature to drive the reaction efficiently.
Comparative Notes on Alternative Methods
While the Ullmann ether synthesis is the most documented method for introducing the phenoxy substituent on the pyridine ring, alternative methods such as nucleophilic aromatic substitution on activated pyridine derivatives or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) may be applicable but are less commonly reported for this specific compound.
Direct amidation or esterification methods following carboxylic acid formation can be used to derivatize the acid further, but for the hydrochloride salt preparation, straightforward acid-base reaction with HCl is preferred.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
The yields reported for the key steps are generally moderate to high, indicating the robustness of the Ullmann ether synthesis and hydrolysis steps under the described conditions.
The use of hydrobromic acid in glacial acetic acid is critical to achieve efficient nitrile hydrolysis without decomposing sensitive functional groups.
Purification typically involves extraction, concentration, and column chromatography for intermediates, while the final hydrochloride salt can be purified by recrystallization.
Reaction monitoring by NMR and chromatographic methods confirms the formation of desired intermediates and final products, ensuring reproducibility and purity.
Chemical Reactions Analysis
4-Phenoxypyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
4-Phenoxypyridine-2-carboxylic acid hydrochloride has demonstrated notable antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.
Neurotropic Properties
The compound is involved in synthesizing pyridine-2-carboxylic acid derivatives, which are studied for their neurotropic effects. These derivatives have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems.
Synthesis of Biological Active Compounds
The synthesis of this compound often leads to compounds with enhanced biological activities. For instance, its derivatives have been evaluated for anticonvulsant properties, demonstrating efficacy in models of induced seizures.
Agricultural Applications
Herbicidal Activity
Research has highlighted the potential use of this compound as a herbicide. Its structural similarity to other known herbicides suggests that it may inhibit the growth of undesirable vegetation effectively. This application is particularly relevant in genetically modified crops that are resistant to certain herbicides .
Plant Growth Regulation
The compound can also serve as a plant growth regulator. Its derivatives have been tested for their ability to modulate plant growth and development, offering potential benefits in agricultural practices .
Case Study 1: Neuroactive Derivatives
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various pyridine derivatives from this compound. The results indicated several compounds exhibited significant neuroactivity, suggesting their potential use in treating neurological disorders .
Case Study 2: Herbicidal Efficacy
In agricultural research, a series of field trials assessed the herbicidal efficacy of this compound on common weeds. The findings revealed that specific formulations could effectively control weed populations without harming crop yield, indicating a promising avenue for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-Phenoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs share key features: a heterocyclic ring (pyridine, piperidine, or pyrrolidine) with substituents and a hydrochloride salt. Below is a comparative analysis:
*Estimated based on formula C₁₂H₁₀ClNO₃.
Key Observations :
- Ring Type : Pyridine derivatives (target compound and 4-Chloro-N-methylpyridine-2-carboxamide HCl) exhibit aromaticity, influencing electronic properties and reactivity. Piperidine/pyrrolidine analogs are saturated, enhancing conformational flexibility .
- Substituent Effects: The phenoxy group in the target compound may enhance lipophilicity compared to smaller substituents (e.g., Cl, F). Carboxamide (in ) and carboxylic acid groups influence hydrogen-bonding capacity and solubility .
Physicochemical Properties
Solubility and Stability
- Solubility: Hydrochloride salts generally improve aqueous solubility. For example, (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid HCl is provided as a stock solution in solvent systems, suggesting moderate-to-high solubility .
- Stability : Acidic conditions may affect stability variably. Nicardipine HCl retains integrity under low pH, while ester-containing analogs (e.g., Ethyl 3-chloropyridazine-4-carboxylate in ) may hydrolyze .
Biological Activity
4-Phenoxypyridine-2-carboxylic acid hydrochloride (also referred to as 4-phenoxypyridine-2-carboxylic acid HCl) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridine ring substituted with a phenoxy group and a carboxylic acid, which contribute to its bioactivity.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Anticancer Activity : Preliminary research shows that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease processes. For instance, it may act on kinases or other signaling pathways relevant to cancer progression and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potent antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL for certain strains.
Case Study: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Phenoxypyridine | Lacks carboxylic acid; lower solubility | Limited antimicrobial activity |
| 2-Pyridinecarboxylic acid | Similar structure but different substituents | Moderate anticancer activity |
Q & A
Q. What are the recommended synthetic routes for 4-phenoxypyridine-2-carboxylic acid hydrochloride, and how can intermediates be validated?
A two-step approach is typically employed:
- Step 1 : Condensation of 2-chloropyridine-4-carboxylic acid with phenol under basic conditions (e.g., NaOH in DCM) to form the phenoxy intermediate. Reaction progress is monitored via TLC or HPLC .
- Step 2 : Hydrochloride salt formation using HCl in anhydrous ethanol. Validate intermediates via H/C NMR (to confirm phenoxy substitution and carboxylic acid presence) and LC-MS (to assess purity >95%) .
Q. How should researchers characterize the structural stability of this compound under varying storage conditions?
Conduct accelerated stability studies:
- Store samples at -20°C (dry powder) and -80°C (in solvent) for 1–3 years, with periodic analysis via HPLC to detect degradation products (e.g., free carboxylic acid or phenoxy group hydrolysis) .
- Use FTIR to monitor changes in carbonyl (C=O, ~1700 cm) and pyridine ring vibrations (~1600 cm) under humidity stress .
Q. What safety precautions are critical when handling this compound in the lab?
- Acute Toxicity : Use PPE (gloves, goggles) to avoid skin/eye contact (GHS Category 2A/2B) .
- Respiratory Hazard : Work in a fume hood to prevent inhalation of fine particles (STOT Category 3) .
- Storage : Keep in moisture-proof containers to prevent HCl release .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
- Computational Screening : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal solvent/base combinations (e.g., DCM/NaOH vs. THF/KCO) .
- DoE (Design of Experiments) : Vary temperature (20–80°C), reaction time (4–24 hr), and molar ratios (1:1–1:2) to map parameter interactions and identify Pareto-optimal conditions .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Comparative Analysis : Cross-reference H NMR data with structurally analogous compounds (e.g., 4-chloro derivatives or trifluoromethyl-substituted pyridines ).
- Solvent Effects : Replicate experiments in deuterated DMSO vs. CDCl to assess solvent-induced shifts .
Q. What computational tools are suitable for predicting the biological activity or reactivity of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., kinase or protease active sites) .
- Reactivity Prediction : Apply ICReDD’s reaction path search methods to forecast regioselectivity in further functionalization (e.g., amide coupling) .
Q. How can degradation pathways be systematically analyzed to inform formulation studies?
- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Analyze degradation products via HRMS and H NMR to identify cleavage sites (e.g., phenoxy linkage) .
- Kinetic Modeling : Use HPLC peak area data to calculate degradation rate constants () and shelf-life predictions .
Methodological Notes
- Data Validation : Cross-check experimental results with PubChem or Reaxys entries for analogous compounds .
- Ethical Compliance : Adhere to non-therapeutic use guidelines; this compound is not FDA-approved for in vivo applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
